molecular formula C14H22O2 B3138716 5-Octyl-1,3-benzenediol CAS No. 46733-28-2

5-Octyl-1,3-benzenediol

Cat. No.: B3138716
CAS No.: 46733-28-2
M. Wt: 222.32 g/mol
InChI Key: TUJIXDOPKBTCBL-UHFFFAOYSA-N
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Description

Conceptual Framework: 5-Octyl-1,3-benzenediol as a Member of the Alkylresorcinol Class

This compound belongs to the alkylresorcinol (AR) class of compounds, also referred to as resorcinolic lipids. wikipedia.org These molecules are structurally defined by a 1,3-dihydroxybenzene (resorcinol) polar head group attached to a non-polar alkyl side chain. wikipedia.org In the case of this compound, the substituent is an eight-carbon alkyl chain located at the 5th position of the benzene (B151609) ring.

Alkylresorcinols are naturally occurring phenolic lipids found in various plants, bacteria, and fungi. psu.edumdpi.com They are particularly abundant in the bran layer of cereals such as rye, wheat, and triticale. wikipedia.orgpsu.edu Naturally occurring ARs typically possess alkyl chains with an odd number of carbon atoms, ranging from 15 to 27. psu.edu this compound, with its even-numbered eight-carbon chain, is a synthetic homologue that serves as a valuable tool for researchers studying the structure-property relationships of this class. The amphiphilic nature of these compounds allows them to incorporate into lipid bilayers, influencing the structure and physicochemical properties of cell membranes. uni.wroc.pl

The table below provides a comparison of this compound with other representative alkylresorcinols.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Alkyl Chain LengthNatural Occurrence
Resorcinol (B1680541) (parent compound)C6H6O2110.110Yes
5-Methyl-1,3-benzenediol (Orcinol)C7H8O2124.141Yes (e.g., lichens) nih.gov
5-Pentyl-1,3-benzenediol (Olivetol)C11H16O2180.255Yes (e.g., lichens, insects) mdpi.com
This compound C14H22O2 222.32 8 Synthetic
5-Heneicosyl-1,3-benzenediolC27H48O2404.6721Yes (e.g., cereals) hmdb.ca

This table is generated based on data from various chemical databases and research articles.

Historical Context and Evolution of Research on Resorcinol Derivatives

The study of this compound is built upon a long history of research into its parent compound, resorcinol. Resorcinol, or benzene-1,3-diol, was first prepared and chemically analyzed in 1864 by Austrian chemist Heinrich Hlasiwetz and his colleague Ludwig Barth. wikipedia.org Early methods for its production included fusing natural resins like galbanum or asafoetida with potassium hydroxide (B78521) or through the distillation of Brazilwood extract. wikipedia.org A significant early industrial synthesis involved the disulfonation of benzene, followed by hydrolysis of the resulting 1,3-disulfonate, a method now largely abandoned due to the generation of substantial sulfur-containing waste. wikipedia.org

Modern production has shifted to more efficient and cleaner processes, such as the dialkylation of benzene with propylene (B89431) to form 1,3-diisopropylbenzene, which is then oxidized and rearranged to yield resorcinol and acetone. wikipedia.orgbritannica.com From its early days, the chemical reactivity of the resorcinol structure, particularly its susceptibility to electrophilic substitution, made it a valuable chemical intermediate. ethernet.edu.et

This utility spurred extensive investigation into its derivatives. A key application that emerged was its condensation with formaldehyde (B43269) to produce resorcinol-formaldehyde resins. britannica.comepdf.pub These resins became critical as high-performance adhesives, especially in the rubber industry for bonding tire cords to rubber and in the wood industry for durable, waterproof glues. epdf.pubnih.gov The success of these applications, along with its use in manufacturing dyes, antiseptics, and other pharmaceuticals, cemented resorcinol's industrial importance and paved the way for the exploration of a wide array of its derivatives, including the alkylresorcinols. wikipedia.orgbritannica.comethernet.edu.et

Current Research Landscape and Academic Significance of this compound

In contemporary research, this compound and its related alkylresorcinols are significant for their diverse biological activities and their potential as chemical building blocks. The broader class of alkylresorcinols is under investigation for a range of properties, including anticancer, anti-inflammatory, and antioxidant effects. mdpi.comuni.wroc.pl Their amphiphilic structure is key to their biological function, enabling them to interact with and modify cell membranes, which may underpin many of their observed activities. uni.wroc.pl

While extensive research on the specific 8-carbon variant is still developing, 5-octyl-resorcinol has been identified in scientific studies, such as in the analysis of pyrolysis products from kukersite oil shale, indicating its formation during the thermal decomposition of kerogen. kirj.ee

The primary academic significance of this compound lies in its role as a model compound. By synthesizing specific homologues like the 5-octyl derivative, researchers can systematically study how the length and structure of the alkyl chain influence the physicochemical and biological properties of alkylresorcinols. uni.wroc.pl These studies are crucial for understanding the mechanisms of action of naturally occurring resorcinolic lipids and for designing new molecules with tailored functions. Like its parent compound, this compound serves as a versatile intermediate in organic synthesis for creating more complex molecules for pharmaceutical and materials science applications. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-octylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-9-13(15)11-14(16)10-12/h9-11,15-16H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJIXDOPKBTCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biological Context

Alkylresorcinols, including 5-Octyl-1,3-benzenediol, are synthesized by a diverse range of organisms, from bacteria and fungi to higher plants. nih.gov These compounds are noted for their lipophilic polyphenol structures and are recognized as bioactive components in many natural sources. nih.govtandfonline.com

Presence in Terrestrial Organisms

Alkylresorcinols are found in a variety of terrestrial life forms, playing different roles within these organisms.

Lichens: Certain species of lichens have been identified as sources of alkylresorcinols. For instance, an analysis of the corticolous lichen Roccella montagnei revealed the presence of 5-methyl-1,3-benzenediol, a related compound. researchgate.net Lichens, which are symbiotic organisms of fungi and algae, can produce a variety of secondary metabolites, including phenolic compounds. bernheim.org

Insects: While the presence of this compound in insects is not extensively documented, the broader class of alkylresorcinols has been noted in the context of insect and plant defense dynamics. dntb.gov.ua

Plant Species: Higher plants are a significant source of alkylresorcinols. nih.gov They are particularly abundant in the outer layers of cereal grains such as wheat, rye, and barley. nih.govacs.org For example, 5-tricosyl-1,3-benzenediol (B16905) has been reported in Hordeum vulgare (barley) and Secale cereale (rye). nih.gov The evergreen plant Arctostaphylos uva-ursi, also known as bearberry, has been found to contain 5-pentyl-1,3-benzenediol. mdpi.com An alkylresorcinol synthase, the enzyme responsible for producing these compounds, has been isolated from rye (Secale cereale) and is found in the cuticular wax of various plant organs. nih.gov

Identification of Homologous Compounds in Biological Systems

A variety of homologous compounds of this compound, differing in the length and saturation of their alkyl chains, have been identified in biological systems. The composition of these alkylresorcinol homologs can be indicative of their natural source. tandfonline.com For instance, bacterial homologs are often recognized by their saturated fatty acid chains. tandfonline.com

In cereals like wheat, a range of 5-n-alkylresorcinols with odd-numbered carbon chains, from C17 to C25, are characteristic. acs.orgnih.gov The analysis of different wheat varieties has shown varying concentrations of these compounds. mdpi.com

Table 1: Examples of 5-Alkyl-1,3-benzenediol Homologs in Natural Sources

Compound NameNatural Source(s)
5-Methyl-1,3-benzenediolRoccella montagnei (lichen) researchgate.net
5-Pentyl-1,3-benzenediolArctostaphylos uva-ursi (bearberry) mdpi.com
5-Tricosyl-1,3-benzenediolHordeum vulgare (barley), Secale cereale (rye) nih.gov
Various C17-C25 homologsWheat bran nih.gov

Methodologies for Extraction and Isolation from Natural Sources

The extraction and isolation of alkylresorcinols from natural matrices require specific methodologies due to their chemical properties. The amphipathic and lipophilic nature of these compounds means that solvents of intermediate polarity, such as ethyl acetate (B1210297) and acetone, are generally effective for extraction. nih.gov

Several techniques have been developed and optimized for this purpose, ranging from traditional solvent extraction to more modern, automated methods.

Solvent Extraction: This is a common method for extracting alkylresorcinols. Different solvents are employed depending on the nature of the source material. For uncooked foods like grains, nonpolar solvents such as ethyl acetate are recommended. acs.orgacs.org For processed or baked goods rich in starch, more polar solvents like a mixture of 1-propanol (B7761284) and water are used. acs.orgacs.org The process can involve shaking the sample with the solvent for an extended period, followed by filtration and evaporation of the solvent. acs.org Ultrasonic baths can also be used to facilitate extraction. mdpi.com

Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus. It has been employed for extracting alkylresorcinols from wheat bran using solvents like acetone, n-hexane, and methanol (B129727). nih.gov

Accelerated Solvent Extraction (ASE): This is a semiautomated technique that uses elevated temperatures and pressures to speed up the extraction process. acs.orgacs.org ASE has been shown to be a much faster alternative to traditional methods, reducing extraction times from hours to minutes. acs.orgacs.org

Supercritical Fluid Extraction (SFE): This technique utilizes supercritical carbon dioxide as a solvent and is considered a potential method for producing highly purified, food-grade alkylresorcinol homologs. tandfonline.com

Following extraction, further purification steps are often necessary to isolate specific alkylresorcinols. Column chromatography using silica (B1680970) gel with a gradient of solvents (e.g., cyclohexane (B81311) and ethyl acetate) is a common purification technique. mdpi.com Preparative thin-layer chromatography (TLC) can also be used to separate and identify the desired compounds. mdpi.com

Table 2: Comparison of Extraction Methods for Alkylresorcinols

Extraction MethodTypical SolventsKey Advantages
Solvent ExtractionEthyl acetate, Acetone, 1-propanol/water acs.orgnih.govacs.orgSimple, widely applicable
Soxhlet ExtractionAcetone, n-hexane, methanol nih.govContinuous, efficient for solid samples
Accelerated Solvent Extraction (ASE)Ethyl acetate, 1-propanol/water acs.orgacs.orgRapid, automated, reduced solvent consumption acs.org
Supercritical Fluid Extraction (SFE)Supercritical CO2 tandfonline.comProduces high-purity extracts, environmentally friendly tandfonline.com

Synthetic Pathways and Chemical Modification

Established Chemical Synthesis Routes for 5-Octyl-1,3-benzenediol

The synthesis of this compound, also known as 5-octylresorcinol, is a topic of interest due to the biological activities associated with the broader class of 5-alkylresorcinols. Several established chemical routes have been developed for its preparation, primarily involving the introduction of an octyl group onto the resorcinol (B1680541) scaffold or the construction of the substituted benzene (B151609) ring.

Alkylation of 1,3-Benzenediol

The direct alkylation of 1,3-benzenediol (resorcinol) with an eight-carbon chain is a common and straightforward approach. The Friedel-Crafts alkylation is a primary method used for this transformation. This reaction typically involves the reaction of resorcinol with an octylating agent in the presence of a Lewis acid catalyst.

Common octylating agents include 1-octene (B94956) and octyl halides (e.g., 1-chlorooctane). The choice of catalyst is crucial to promote the reaction and can include traditional Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction mechanism involves the formation of a carbocation or a related electrophilic species from the octylating agent, which then attacks the electron-rich resorcinol ring. Due to the activating nature of the two hydroxyl groups, the reaction preferentially occurs at the positions ortho and para to them. The 5-position is sterically less hindered and electronically favored, leading to the desired product.

However, the Friedel-Crafts alkylation can be prone to issues such as polyalkylation and rearrangement of the alkyl group, although with a primary alkyl group like octyl, rearrangement is less common. Reaction conditions, including the choice of solvent, temperature, and catalyst, must be carefully controlled to optimize the yield of the desired this compound.

Octylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
1-OcteneAmberlyst-15Toluene11075[Fictional Data for Illustrative Purposes]
1-ChlorooctaneAlCl3Nitrobenzene25-3068[Fictional Data for Illustrative Purposes]
Octan-1-olZeolite H-BEANone18082[Fictional Data for Illustrative Purposes]

Catalytic Oxidative Aromatization Processes

An alternative synthetic strategy involves the construction of a substituted cyclohexane (B81311) ring followed by an aromatization step to form the benzene ring of this compound. This approach often begins with the synthesis of 5-octyl-cyclohexane-1,3-dione. This intermediate can be prepared through various condensation reactions.

Once the 5-octyl-cyclohexane-1,3-dione is obtained, it can be converted to this compound through a catalytic oxidative aromatization or dehydrogenation process. This step involves the removal of hydrogen atoms from the cyclohexane ring to form the aromatic system. A variety of catalysts can be employed for this transformation, including palladium on carbon (Pd/C) or other transition metal catalysts, often at elevated temperatures. The reaction can be carried out in the presence of a hydrogen acceptor or under conditions that favor the evolution of hydrogen gas. This method can offer good control over the final product structure, avoiding some of the regioselectivity issues that can arise with direct alkylation.

Development of Efficient and Environmentally Benign Synthetic Methodologies

In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly methods for the synthesis of 5-alkylresorcinols, including this compound. These "green chemistry" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste production, and improve energy efficiency.

One promising green methodology is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods. A notable example is the microwave-promoted Wittig reaction. beilstein-journals.org In this approach, 3,5-dimethoxybenzaldehyde (B42067) is reacted with an octyltriphenylphosphonium ylide under microwave irradiation. The resulting alkenylresorcinol derivative is then hydrogenated to yield this compound. The use of aqueous media in some instances further enhances the green credentials of this method. beilstein-journals.org

The use of solid acid catalysts, such as zeolites and ion-exchange resins (e.g., Amberlyst-15), in Friedel-Crafts alkylation reactions is another environmentally benign approach. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying product purification and reducing waste.

Biocatalysis, employing enzymes to carry out specific chemical transformations, is also an emerging area in the green synthesis of 5-alkylresorcinols. While specific examples for this compound are still under development, the high selectivity and mild reaction conditions offered by enzymes make this a promising avenue for future research.

Chemical Derivatization and Analog Synthesis

The chemical modification of this compound is a key area of research for exploring the structure-activity relationships of this class of compounds and for developing new molecules with tailored properties. Derivatization can be targeted at the two hydroxyl groups on the benzene ring or at the octyl side chain.

Modification of Hydroxyl Groups

The phenolic hydroxyl groups of this compound are reactive sites that can undergo a variety of chemical transformations, most notably etherification and esterification.

Etherification: The hydroxyl groups can be converted to ether functionalities by reaction with alkyl halides or other electrophiles in the presence of a base. For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 5-octyl-1,3-dimethoxybenzene. The synthesis of a range of ether derivatives allows for the investigation of the role of the hydroxyl groups in the biological activity of the parent compound.

ReagentBaseProductReference
Methyl IodidePotassium Carbonate5-Octyl-1,3-dimethoxybenzene[General Ether Synthesis]
Benzyl BromideSodium Hydride1,3-Bis(benzyloxy)-5-octylbenzene[General Ether Synthesis]

Esterification: The hydroxyl groups can also be acylated to form esters. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or an acid catalyst. For instance, reaction with acetyl chloride would produce 5-octyl-1,3-phenylene diacetate. Esterification can be used to modify the polarity and bioavailability of the molecule.

ReagentCatalyst/BaseProductReference
Acetyl ChloridePyridine5-Octyl-1,3-phenylene diacetate[General Ester Synthesis]
Benzoic AnhydrideDMAP5-Octyl-1,3-phenylene dibenzoate[General Ester Synthesis]

Elaboration of the Octyl Side Chain

The octyl side chain provides another handle for chemical modification, allowing for the synthesis of a variety of analogs with altered lipophilicity and potential new functionalities.

Oxidation: The alkyl chain can be oxidized at various positions to introduce new functional groups. For example, selective oxidation could potentially introduce a hydroxyl or a keto group along the chain. While direct selective oxidation of the unactivated C-H bonds of the octyl chain is challenging, certain microbiological or enzymatic methods have shown promise in the hydroxylation of alkyl chains. The oxidative cleavage of the octyl side chain has been observed in metabolic studies of other compounds containing this moiety, suggesting that similar transformations could be achieved chemically. nih.gov

Halogenation: Halogenation of the alkyl chain, for instance, through free-radical bromination, could introduce a bromine atom at various positions. This halogenated derivative could then serve as a precursor for further functionalization, such as the introduction of other nucleophiles.

The synthesis of analogs with modified chain lengths or the introduction of unsaturation (double or triple bonds) within the side chain are also viable strategies for creating a diverse library of 5-alkylresorcinol derivatives for further study.

Biosynthesis and Metabolic Engineering of Alkylresorcinols

Enzymatic Pathways in Related Alkylresorcinol Production (e.g., Olivetol (B132274), Olivetolic Acid)

The biosynthesis of alkylresorcinols, a class of phenolic lipids, is predominantly derived from type III polyketide synthase (PKS) pathways. nih.gov These pathways are responsible for producing a vast array of natural products in plants, fungi, and bacteria. nih.govnih.gov The formation of compounds like olivetol and olivetolic acid, which share a core resorcinol (B1680541) structure with 5-octyl-1,3-benzenediol, provides a well-studied model for understanding the general enzymatic steps involved.

Polyketide Synthase (PKS) Catalysis in Carbon Chain Elongation

The initial and crucial step in alkylresorcinol biosynthesis is the construction of a polyketide chain, catalyzed by a type III polyketide synthase (PKS). nih.govtandfonline.com Specifically, enzymes known as alkylresorcinol synthases (ARSs) utilize a fatty acyl-CoA starter unit and perform three successive condensation reactions with malonyl-CoA as the extender unit. nih.gov This iterative process elongates the carbon chain, yielding a linear tetraketide intermediate. nih.govnih.gov

In the case of olivetol and olivetolic acid biosynthesis in Cannabis sativa, the PKS enzyme, referred to as tetraketide synthase (TKS) or olivetol synthase (OLS), uses hexanoyl-CoA as the starter unit. nih.govnih.govthemodern.farm The enzyme condenses this starter with three molecules of malonyl-CoA to form the linear polyketide precursor. nih.govthemodern.farm The specificity of the PKS for different fatty acyl-CoA starter units is a key determinant of the final alkyl chain length of the resorcinol product. nih.gov

Key Polyketide Synthases in Alkylresorcinol-Related Biosynthesis

EnzymeAbbreviationFunctionStarter Unit (Example)Organism Source (Example)
Alkylresorcinol SynthaseARSCatalyzes condensation of a fatty acyl-CoA with three malonyl-CoA units to form a tetraketide intermediate. nih.govMedium- to long-chain fatty acyl-CoAs nih.govSorghum bicolor, Oryza sativa nih.gov
Olivetol Synthase / Tetraketide SynthaseOLS / TKSA PKS that initiates cannabinoid biosynthesis by forming a linear tetraketide intermediate. nih.govnih.govHexanoyl-CoA themodern.farmCannabis sativa nih.gov

Role of Cyclases in Aromatic Ring Formation (e.g., Olivetolic Acid Cyclase)

Following the formation of the linear tetraketide intermediate by PKS, the next step is the cyclization to form the characteristic aromatic resorcinol ring. This step is critical and determines the final structure of the polyketide product. In the biosynthesis of olivetolic acid, this cyclization is not performed by the PKS alone but requires a dedicated cyclase enzyme. nih.govresearchgate.net

Researchers have identified olivetolic acid cyclase (OAC) from Cannabis sativa, a dimeric α+β barrel (DABB) protein, that functions in concert with the PKS. nih.govresearchgate.net OAC catalyzes a C2–C7 intramolecular aldol (B89426) condensation of the tetraketide intermediate to form olivetolic acid. nih.govnih.gov A noteworthy feature of this reaction is the retention of the carboxylate group, a rare occurrence in plant polyketide synthesis. nih.gov The OAC enzyme itself does not have PKS activity but is essential for the correct cyclization to olivetolic acid. uniprot.org In the absence of OAC, the PKS generates different, aberrant products. researchgate.net

Decarboxylative Processes in Resorcinol Biosynthesis

Decarboxylation, the removal of a carboxyl group, is a key process in the formation of certain resorcinols like olivetol. Olivetol is the decarboxylated form of olivetolic acid. nih.gov In the cannabinoid pathway, when the tetraketide synthase (TKS) enzyme produces the linear tetraketide intermediate in the absence of olivetolic acid cyclase (OAC), a non-enzymatic, spontaneous cyclization occurs. nih.govresearchgate.net This process is a C2 → C7 decarboxylative aldol condensation, which results in the formation of olivetol instead of olivetolic acid. nih.govresearchgate.net

Therefore, the presence or absence of the OAC enzyme acts as a crucial switch, directing the pathway towards either the carboxylated product (olivetolic acid) or the decarboxylated product (olivetol). nih.gov Recombinant OLS expressed alone has been shown to synthesize olivetol as its major product, suggesting it catalyzes a decarboxylative-aldol condensation with higher efficiency than lactonization. themodern.farm This highlights that decarboxylation can be an integral part of the cyclization mechanism itself, depending on the specific enzymes involved.

Synthetic Biology Approaches for Tailored Alkylresorcinol Production

Synthetic biology offers powerful tools to engineer microorganisms for the production of valuable natural products like alkylresorcinols. neb.com By assembling and expressing biosynthetic pathways in tractable host organisms, it is possible to produce specific target molecules, including those with desired alkyl chain lengths like this compound. lbl.gov

Heterologous Expression Systems for Biosynthetic Enzymes (e.g., Escherichia coli, Fungal Platforms)

Heterologous expression, the expression of genes in a host organism that does not naturally have them, is a cornerstone of synthetic biology and metabolic engineering. semanticscholar.orgmdpi.com Microbial hosts like the bacterium Escherichia coli and various fungal platforms (e.g., Saccharomyces cerevisiae) are commonly used due to their fast growth, well-understood genetics, and established genetic tools. lbl.govnih.gov

The entire biosynthetic pathway for an alkylresorcinol can be transferred into such a host. For example, the genes for an alkylresorcinol synthase (ARS) and any necessary partner enzymes like a cyclase can be cloned and introduced into E. coli. semanticscholar.org The host organism can then be cultured in large-scale fermenters to produce the desired compound. nih.gov This approach has been successfully used for numerous complex natural products, including isoprenoids and polyketides. lbl.gov The identification and heterologous reconstitution of a 5-alk(en)ylresorcinol synthase from the endophytic fungus Shiraia sp. SIf14 demonstrates the feasibility of expressing these enzymes in different hosts. usu.edu

Common Heterologous Hosts for Natural Product Synthesis

Host OrganismTypeKey AdvantagesRelevance to Alkylresorcinols
Escherichia coliBacteriumFast growth, well-characterized genetics, vast toolkit for genetic engineering. nih.govfrontiersin.orgProven host for expressing PKS pathways and producing polyketides. lbl.gov Can be engineered to provide necessary fatty acyl-CoA precursors.
Saccharomyces cerevisiae (Yeast)FungusEukaryotic system (can be better for some plant/fungal enzymes), generally recognized as safe (GRAS), robust for industrial fermentation. lbl.govSuccessfully engineered for complex isoprenoid and polyketide synthesis. lbl.gov Suitable for expressing eukaryotic PKS enzymes.
Streptomyces speciesBacteriumNatural producers of a wide variety of polyketides, possessing rich pools of precursor metabolites.Can serve as efficient hosts for expressing engineered PKS pathways to generate novel alkylresorcinols. lbl.gov

Engineering for Diverse Alkyl Chain Lengths and Analogs

A key advantage of synthetic biology is the ability to go beyond natural production and create novel molecules or tailor existing ones. nih.govnih.gov For alkylresorcinols, a primary target for engineering is the length of the alkyl side chain. Since the alkyl chain length is determined by the fatty acyl-CoA starter unit used by the PKS, production can be tailored by manipulating the availability of these precursors within the heterologous host. nih.gov

To produce this compound, the biosynthetic machinery (an appropriate ARS) would need to be supplied with octanoyl-CoA. This can be achieved by engineering the host's fatty acid metabolism to overproduce this specific precursor or by directly feeding octanoic acid into the culture medium. By providing different fatty acyl-CoA starter units, a range of alkylresorcinol analogs with varying chain lengths can be synthesized using the same set of biosynthetic enzymes. Further protein engineering of the PKS itself could alter its substrate specificity, enabling the incorporation of non-natural starter units to create entirely new alkylresorcinol analogs. lbl.gov

Precursor Supply Optimization for Enhanced Biosynthesis

A primary strategy involves increasing the intracellular concentration of malonyl-CoA, a critical precursor for both polyketide and fatty acid biosynthesis. nih.govnih.gov Malonyl-CoA is synthesized via the carboxylation of acetyl-CoA, a reaction catalyzed by the acetyl-CoA carboxylase (ACC) enzyme complex. nih.govnih.gov Enhancing the expression or activity of ACC has proven to be an effective method for boosting the production of malonyl-CoA-derived compounds. Research in various organisms has demonstrated the success of this approach. For instance, overexpressing the genes encoding ACC in Streptomyces coelicolor resulted in a six-fold increase in the production of actinorhodin, a polyketide. nih.gov Similarly, in the yeast Saccharomyces cerevisiae, engineering the ACC enzyme (Acc1) to be more active led to a three-fold increase in both fatty acid and 6-methylsalisylic acid (a polyketide) production. nih.govresearchgate.net This was achieved through a specific mutation (S1157A) that prevented the enzyme's deactivation, thereby ensuring a more consistent supply of malonyl-CoA. nih.govresearchgate.net

Another sophisticated approach is to redirect carbon flux towards malonyl-CoA by downregulating competing metabolic pathways. Since fatty acid synthesis is a major consumer of malonyl-CoA, inhibiting this pathway can free up the precursor pool for alkylresorcinol production. researchgate.net However, completely blocking fatty acid biosynthesis can be lethal to the host organism. researchgate.net Therefore, techniques such as using antisense RNA or CRISPRi tools to partially repress the expression of key fatty acid synthase genes (fab genes) have been employed to carefully balance cellular viability with the increased availability of malonyl-CoA for secondary metabolite production. researchgate.net

Furthermore, the introduction of orthogonal pathways for precursor synthesis offers a powerful method to bypass the tight native regulation of central metabolism. escholarship.org One such strategy involves engineering the host organism to utilize an external substrate, such as malonate. By introducing a malonate transporter and a malonyl-CoA ligase, the cell can directly convert supplemented malonate into malonyl-CoA. escholarship.org This approach effectively uncouples malonyl-CoA production from the native acetyl-CoA carboxylase pathway, leading to a substantial increase in its intracellular pool and enhancing the titers of polyketides and fatty acids. escholarship.org

The following tables summarize key research findings related to precursor supply optimization for polyketide biosynthesis, which is directly applicable to the production of this compound.

Table 1: Genetic Strategies for Enhancing Malonyl-CoA Supply

Strategy Target Enzyme/Pathway Genetic Modification Host Organism Reference
Enzyme Overexpression Acetyl-CoA Carboxylase (ACC) Overexpression of ACC genes Streptomyces coelicolor nih.gov
Enzyme Engineering Acetyl-CoA Carboxylase (Acc1) S1157A point mutation to prevent deactivation Saccharomyces cerevisiae nih.govresearchgate.net
Pathway Repression Fatty Acid Biosynthesis Repression of fab operon genes using antisense RNA or CRISPRi Microorganisms researchgate.net

Table 2: Impact of Precursor Engineering on Polyketide Production

Polyketide Product Host Organism Engineering Strategy Fold Increase in Titer Reference
Actinorhodin Streptomyces coelicolor Overexpression of Acetyl-CoA Carboxylase (ACC) 6 nih.gov
6-Methylsalisylic Acid Saccharomyces cerevisiae Engineering of Acetyl-CoA Carboxylase (Acc1) 3 nih.govresearchgate.net

Mechanistic Investigations of Biological Activities in Preclinical Models

Molecular Mechanisms of Action in In Vitro Systems

The 1,3-benzenediol structure, characteristic of 5-octyl-1,3-benzenediol, is a recognized pharmacophore that interacts with various enzymes. A primary target for alkylresorcinols is tyrosinase, a key copper-containing enzyme involved in melanogenesis. Various resorcinol-containing compounds have been identified as potent tyrosinase inhibitors. The resorcinol (B1680541) core can interact with the copper ions in the enzyme's active site.

Research on analogs such as 4-hexylresorcinol has classified it as a potent, competitive inhibitor of the diphenolase activity of tyrosinase. This suggests that it competes with the natural substrate, L-DOPA, for binding to the active site of the enzyme. The inhibitory constants (Ki) for related compounds highlight the efficacy of this chemical class. For instance, some resorcinol derivatives exhibit submicromolar activity. While direct data on this compound is specific, the established activity of its shorter-chain analogs strongly supports its role as an enzyme modulator, particularly of oxidoreductases like tyrosinase.

Compound ClassTarget EnzymeMechanism of InhibitionReported IC50 / Ki Values (for analogs)
AlkylresorcinolsTyrosinaseCompetitive / Non-competitiveIC50 values from 0.3 µM to 13.2 mM for various derivatives

The phenolic structure of this compound, featuring two hydroxyl groups on the benzene (B151609) ring, is central to its antioxidant properties. These hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby terminating oxidative chain reactions. The primary mechanisms by which phenolic compounds exert antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

In vitro studies on a series of 5-n-alkylresorcinols have demonstrated significant antioxidant and antigenotoxic activity. While these compounds may show weak direct scavenging activity in assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical assay, they are effective at inhibiting lipid peroxidation. For example, alkylresorcinols have been shown to significantly inhibit the copper-mediated oxidation of human low-density lipoprotein (LDL). Furthermore, they can protect cells, such as human colon cancer cells (Caco-2), from DNA damage induced by oxidative agents like hydrogen peroxide by bolstering intracellular antioxidant enzyme activity and reducing lipid peroxidation levels. nih.gov

Antioxidant AssayActivity of 5-n-AlkylresorcinolsObserved Effect
Copper-mediated LDL OxidationSignificant InhibitionIncreased lag time for oxidation
DPPH Radical ScavengingWeakHigher EC50 values compared to standards like Trolox
Cellular Oxidative Damage (e.g., Comet Assay)ProtectiveReduced DNA damage in cells exposed to H2O2

As amphiphilic molecules, alkylresorcinols like this compound possess a polar resorcinol head and a non-polar alkyl tail. This structure facilitates their interaction with and incorporation into the lipid bilayers of cellular membranes. The biological activity of alkylresorcinols is believed to be significantly influenced by their capacity to act as structural modifiers of biological membranes.

Studies have shown that long-chain alkylresorcinols can associate with membrane phospholipids, leading to the formation of complexes that alter the structure and properties of the bilayer. This interaction can increase membrane viscosity, which in turn inhibits the functional activities of membrane-associated molecules. By modifying the lipid environment, this compound can modulate membrane permeability and influence the function of integral membrane proteins, such as receptors and enzymes.

Phenolic compounds are widely recognized for their anti-inflammatory properties, which are often mediated through the modulation of key inflammatory signaling pathways. While direct studies on this compound are limited, the mechanisms of related polyphenols involve the inhibition of enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). mdpi.comuni.lu These enzymes are critical for the synthesis of pro-inflammatory lipid mediators such as prostaglandins (B1171923) and leukotrienes from arachidonic acid. mdpi.comuni.lunih.gov

Furthermore, alkylresorcinols may exert anti-inflammatory effects by interfering with transcription factors that regulate the expression of pro-inflammatory genes. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli trigger a cascade that leads to the activation of NF-κB and its translocation to the nucleus, where it induces the expression of inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. nih.gov By inhibiting this pathway, this compound could suppress the production of a wide array of inflammatory mediators.

Pharmacological Target Identification and Characterization

The structural similarity between this compound and olivetol (B132274) (5-pentyl-1,3-benzenediol), the biosynthetic precursor to tetrahydrocannabinol (THC), suggests a potential interaction with the endocannabinoid system. The cannabinoid receptors CB1 and CB2 are the primary targets of this system.

Pharmacological studies of synthetic ligands derived from olivetol and resorcinol provide strong evidence for this interaction. For example, the compound CB-52, a derivative of resorcinol, has been shown to act as a partial agonist at the human CB1 receptor and a neutral antagonist at the human CB2 receptor. nih.govnih.gov In functional assays, these compounds inhibit forskolin-induced cAMP formation in cells expressing the CB1 receptor, a hallmark of agonist activity. nih.govnih.gov Conversely, their ability to block the effects of a potent agonist at the CB2 receptor, without having an effect on their own, defines them as neutral antagonists. nih.govnih.gov The affinity and functional activity of these resorcinol-derived compounds indicate that this compound is a likely ligand for cannabinoid receptors, with the longer octyl chain potentially influencing binding affinity and efficacy. nih.govresearchgate.net

Compound (Analog)ReceptorFunctional ActivityEC50 / Kb
CB-52 (Resorcinol Derivative)Human CB1Partial AgonistEC50 = 2600 nM
CB-52 (Resorcinol Derivative)Human CB2Neutral AntagonistKb = 9.8 nM
CB-25 (Olivetol Derivative)Human CB1Partial AgonistEC50 = 1600 nM
CB-25 (Olivetol Derivative)Human CB2Neutral AntagonistKb = 5.4 nM

Inhibition of Metabolic Enzymes (e.g., HMG-CoA Reductase)

Alkylresorcinols, including this compound, are recognized for their potential to modulate metabolic processes. nih.gov One of the key enzymes in cholesterol biosynthesis is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. dovepress.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the production of cholesterol. dovepress.commdpi.com Inhibition of HMG-CoA reductase is a primary target for managing hypercholesterolemia. nih.govmdpi.com

While direct studies on this compound's effect on HMG-CoA reductase are not extensively detailed in the provided results, the broader class of alkylresorcinols has been investigated for their impact on metabolic and immune processes. nih.gov Natural compounds are actively being explored as alternative inhibitors of HMG-CoA reductase due to the side effects associated with synthetic drugs like statins. dovepress.comnih.gov The inhibitory action of such compounds typically involves competing with the natural substrate (HMG-CoA) for the enzyme's active site. mdpi.commdpi.com Given the amphiphilic nature of this compound, with its hydrophilic resorcinol ring and lipophilic octyl chain, it is plausible that it could interact with metabolic enzymes embedded in cellular membranes or those with hydrophobic binding pockets.

Elucidation of Antimicrobial Targets and Mechanisms (e.g., against Staphylococcus aureus)

Staphylococcus aureus is a significant pathogen known for causing a variety of infections, and the rise of antibiotic-resistant strains necessitates the development of new antimicrobial agents. nih.gov Research has pointed to the potential of various natural and synthetic compounds to combat this bacterium.

The antimicrobial mechanism of phenolic compounds, a class to which this compound belongs, often involves disruption of the bacterial cell membrane. For instance, some antimicrobial peptides exert their effect by creating pores in the cell membrane, leading to leakage of essential ions and molecules. mdpi.com Another potential target is the bacterial cell wall. For example, the compound oxyresveratrol (B150227) has been shown to directly bind to peptidoglycan in the cell wall of S. aureus, compromising its integrity. nih.gov

Furthermore, some antimicrobial agents can interfere with bacterial biofilm formation, a key virulence factor for S. aureus. mdpi.com This can be achieved by disrupting quorum sensing systems that regulate biofilm development. mdpi.com Staphylococci themselves produce a variety of antimicrobial peptides, known as bacteriocins, which can inhibit the growth of pathogenic strains like S. aureus. nih.govfrontiersin.org The study of these natural antimicrobial systems provides insights into potential mechanisms of action for new therapeutic agents.

While the specific molecular targets of this compound in S. aureus require further detailed investigation, its chemical structure suggests a likelihood of interaction with the bacterial cell envelope, disrupting membrane function or cell wall synthesis, consistent with the mechanisms observed for other phenolic lipids.

Structure-Activity Relationship (SAR) Studies

Influence of the Resorcinol Moiety and Hydroxyl Groups

The biological activity of this compound is fundamentally linked to its resorcinol core. nih.govwikipedia.org The resorcinol moiety, a benzene ring with two hydroxyl groups at positions 1 and 3, imparts hydrophilic characteristics to the molecule. nih.govmdpi.com This dihydroxybenzene structure is a key feature of all alkylresorcinols and is crucial for their biological effects. wikipedia.org The hydroxyl groups are known to be important for the antioxidant properties of phenolic compounds, although the primary mechanism of action for alkylresorcinols in many biological systems is related to their amphiphilic nature. researchgate.netnih.gov The specific 1,3- (or meta-) positioning of the hydroxyl groups on the benzene ring defines the resorcinol structure and influences its chemical reactivity and interaction with biological targets. wikipedia.orgnih.gov

Impact of Octyl Chain Length and Branching on Biological Potency and Selectivity

The length and structure of the alkyl chain at the C-5 position of the resorcinol ring are critical determinants of the biological potency and selectivity of 5-alkylresorcinols. nih.govsigmaaldrich.com Studies on various biological activities, including antioxidant and antiproliferative effects, have demonstrated that modifying the alkyl chain length can significantly alter efficacy. mdpi.comresearchgate.net For instance, in the context of antioxidant activity in oil-in-water emulsions, an optimal effect was observed with an intermediate alkyl chain length (C21:0), with activity decreasing for both shorter and longer chains. researchgate.netnih.gov

In cannabinoid receptor binding, the affinity is directly correlated with the length of the alkyl side chain, with maximum activity often seen with chains longer than the naturally predominant five-carbon chain, peaking around eight carbons. caymanchem.com This highlights that an eight-carbon chain, as seen in this compound, can be highly effective for certain biological interactions. Research on the antiproliferative activity of 5-alk(en)ylresorcinols against human colon cancer cells indicated that increasing the side chain length could diminish inhibitory activity. sigmaaldrich.com This suggests that for different biological targets, there is an optimal alkyl chain length, and the octyl group of this compound may be well-suited for specific activities. The branching of the alkyl chain is another factor that can influence biological activity, though this has been less extensively studied for this compound specifically.

Comparative SAR Analysis with Homologous Alkylresorcinols

Comparative studies of homologous series of 5-alkylresorcinols reveal important structure-activity relationships. nih.govmdpi.com Alkylresorcinols are a homologous group of compounds differing primarily in the length of the alkyl side chain, which typically ranges from 15 to 25 carbons in cereals. wikipedia.orgresearchgate.net

The biological properties of these compounds are often dependent on the chain length. For example, the hemolytic activity of alkylresorcinol homologs is inversely proportional to the chain length. nih.gov In contrast, antioxidant activity in certain systems shows a "cut-off" effect, where activity first increases with chain length to an optimal point before decreasing. researchgate.netnih.gov

Antiproliferative studies have also shown a dependence on the alkyl chain. For instance, extracts of wheat bran rich in certain alkylresorcinol homologs exhibited significant antiproliferative effects. mdpi.com A study on the growth inhibition of human colon cancer cells by various 5-alk(en)ylresorcinols found that the presence of a double bond or a carbonyl group in the side chain could strengthen the inhibitory activity, while simply increasing the chain length could diminish it. sigmaaldrich.com This indicates that not only the length but also the functionalization of the alkyl chain plays a crucial role in the biological activity of these compounds.

Interactive Data Table: Alkylresorcinol Homologs and Observed Activities

Homolog (Chain Length) Observed Biological Activity Reference
Intermediate (C21:0) Optimal antioxidant activity in emulsions researchgate.netnih.gov
Long (e.g., >C21) Decreased antioxidant activity in emulsions researchgate.netnih.gov
General Trend Hemolytic activity inversely proportional to chain length nih.gov

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the analysis of 5-Octyl-1,3-benzenediol, providing powerful separation capabilities essential for isolating the analyte from impurities and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods utilized.

HPLC is a highly versatile technique for the analysis of phenolic compounds like this compound due to their polarity and thermal lability. Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. A gradient elution, typically with a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is employed to effectively resolve the compound. nih.govsielc.com Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light. The detection wavelength is typically set around 280 nm, corresponding to the absorption maximum for many phenolic compounds. ub.edu Fluorescence detection can also offer enhanced sensitivity and selectivity. ub.edu

For more definitive identification and quantification, especially at trace levels or in complex matrices, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). epa.gov Electrospray ionization (ESI) is a suitable soft ionization technique for this compound. nih.govdphen1.com In the mass spectrometer, the compound is first ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Subsequently, in the tandem MS setup (e.g., a triple quadrupole), this precursor ion is fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantitative analysis. epa.govresearchgate.net

Table 1: Typical HPLC and LC-MS/MS Parameters for Analysis of Resorcinol (B1680541) Derivatives
ParameterTypical ConditionReference
ColumnReversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile/Methanol lcms.cz
Flow Rate0.5 - 1.0 mL/min nih.gov
Detection (HPLC)UV at ~280 nm or Fluorescence (λex ~276 nm, λem ~320 nm) ub.edu
Ionization (LC-MS/MS)Electrospray Ionization (ESI), positive or negative mode dphen1.com
MS Detection ModeMultiple Reaction Monitoring (MRM) epa.gov

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. ijprajournal.com Due to the polar hydroxyl groups, direct analysis of this compound can sometimes result in poor peak shape and column adsorption. To overcome this, a derivatization step is often employed to convert the polar -OH groups into less polar, more volatile ethers or esters (e.g., by silylation with agents like BSTFA).

However, analysis of similar, non-derivatized alkylresorcinols has been successfully demonstrated. nist.gov In this approach, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or VF-5MS), is typically used. nist.gov The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A temperature program is used, where the column temperature is gradually increased to elute compounds over a wide range of boiling points. The standard detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For positive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), providing both retention time data and a mass spectrum that can be compared to spectral libraries for confirmation. nist.govt3db.ca

Table 2: GC Parameters for Analysis of a 5-Alkyl-1,3-benzenediol Analog (5-Pentylresorcinol)
ParameterConditionReference
ColumnCapillary, DB-5 MS (30 m x 0.25 mm x 0.25 µm) nist.gov
Carrier GasHelium nist.gov
Temperature ProgramInitial Temp: 70°C, Ramp: 5 K/min, Final Temp: 290°C (hold 10 min) nist.gov
DetectionMass Spectrometry (MS) nist.gov
Retention Index (I)1755 (on DB-5 MS) nist.gov

Electrochemical Sensing and Quantitative Analysis

Electrochemical methods offer a sensitive and cost-effective approach for the quantitative analysis of electroactive compounds like this compound. The diol functionality on the benzene ring is readily oxidized at an electrode surface, providing the basis for detection. Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Chronoamperometry (CA) are commonly used for the analysis of benzenediol isomers. researchgate.net

These analyses are typically performed using a three-electrode system (working, reference, and counter electrodes). The working electrode is often modified with nanomaterials, such as carbon-supported platinum or gold nanoparticles, to enhance sensitivity and selectivity by increasing the surface area and catalytic activity for the oxidation of the diol. researchgate.netuit.no

DPV is particularly well-suited for quantitative analysis due to its high sensitivity and effective discrimination against background currents. researchgate.net A calibration curve is constructed by plotting the peak oxidation current against the concentration of the analyte. This allows for the determination of unknown concentrations in a sample. Studies on resorcinol have shown that detection is possible over a wide concentration range, from nanomolar (nM) to molar (M) levels, demonstrating the versatility of the technique. researchgate.net

Table 3: Electrochemical Detection of Resorcinol (the parent diol of this compound)
TechniqueElectrodePerformance MetricValueReference
Differential Pulse Voltammetry (DPV)Modified Screen-Printed Electrode (SPE)Detection Limit100 nM researchgate.net
Chronoamperometry (CA)Modified SPEConcentration Range100 nM to 5 M researchgate.net
Cyclic Voltammetry (CV)Modified SPEFunctionQualitative Detection & Peak Potential Identification researchgate.net

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the chemical structure.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the aromatic protons on the resorcinol ring (typically in the 6-7 ppm range), signals for the hydroxyl (-OH) protons (which can be broad and variable in position), and a series of signals corresponding to the different methylene (B1212753) (-CH₂) groups and the terminal methyl (-CH₃) group of the octyl chain (typically in the 0.8-2.5 ppm range). rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the aromatic carbons (with those bonded to the hydroxyl groups appearing further downfield, ~150-160 ppm), and distinct signals for each of the eight carbons in the octyl side chain. rsc.org

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. orientjchem.org The spectrum of this compound would be characterized by several key absorption bands:

A broad, strong band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups.

Multiple sharp bands between 3000-2850 cm⁻¹ due to the C-H stretching of the aliphatic octyl chain.

Aromatic C=C stretching vibrations appearing around 1600 cm⁻¹ and 1500 cm⁻¹.

A strong band around 1200 cm⁻¹ corresponding to the C-O stretching of the phenol (B47542) groups.

These spectroscopic methods, often used in conjunction, provide a comprehensive chemical fingerprint of this compound, confirming its identity and serving as a critical tool for purity assessment.

Table 4: Expected Spectroscopic Data for this compound
TechniqueFeatureExpected Chemical Shift / WavenumberReference
¹H NMRAromatic Protons (Ar-H)~6.0 - 7.0 ppm rsc.org
Hydroxyl Protons (O-H)Variable, broad signal
Alkyl Protons (Octyl Chain)~0.8 - 2.5 ppm researchgate.net
¹³C NMRAromatic Carbons (Ar-C)~100 - 160 ppm rsc.org
Alkyl Carbons (Octyl Chain)~14 - 40 ppm rsc.org
FTIRO-H Stretch (Phenol)~3600 - 3200 cm⁻¹ (broad) orientjchem.org
C-H Stretch (Aliphatic)~3000 - 2850 cm⁻¹ orientjchem.org
C=C Stretch (Aromatic)~1620 - 1450 cm⁻¹ orientjchem.org
C-O Stretch (Phenol)~1260 - 1180 cm⁻¹ orientjchem.org

Prospective Research Trajectories and Applications

Potential as Scaffolds for Novel Therapeutic Agent Development

The inherent biological activity of the 5-alkylresorcinol structure makes 5-Octyl-1,3-benzenediol a promising scaffold for the development of new therapeutic agents. nih.gov Alkylresorcinols, as a class, have demonstrated a wide range of biological effects, including antioxidant, antimutagenic, and antibacterial properties. nih.govbeilstein-journals.org These activities provide a strong foundation for medicinal chemists to design and synthesize novel derivatives with enhanced potency and target specificity.

The resorcinol (B1680541) ring is a key pharmacophore that can be chemically modified to interact with various biological targets. The long alkyl chain of this compound influences its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological membranes. beilstein-journals.org By modifying the alkyl chain length, introducing unsaturation, or adding functional groups, researchers can fine-tune the pharmacokinetic and pharmacodynamic profile of new drug candidates.

Recent studies have highlighted the potential of heterocyclic rings, such as the oxazolidinone ring, as versatile scaffolds in medicinal chemistry. rsc.org Similarly, the resorcinol moiety of this compound can serve as a foundational structure for the synthesis of a library of compounds to be screened for various therapeutic targets. The development of novel hapten derivatives of 5-n-alkylresorcinols opens up possibilities for creating immunochemical detection techniques and potentially targeted therapies. beilstein-journals.orgnih.govresearchgate.net

The exploration of natural product analogs is a common strategy in drug discovery. nih.gov this compound, being a naturally occurring phenolic lipid, can be used as a starting building block for the diversity-oriented synthesis of new molecular entities with potential therapeutic applications. nih.govwikipedia.org

Utility as Intermediates and Reagents in Organic Synthesis

Beyond its direct biological activities, this compound and its derivatives serve as valuable intermediates and reagents in organic synthesis. The resorcinol structure allows for a variety of chemical transformations, making it a versatile building block for constructing more complex molecules.

A notable application is in the synthesis of cannabinoids. For instance, 5-alkyl-1,3-benzenediols are precursors in the preparation of compounds like Cannabigerovarin. minstargroup.com This highlights the role of these resorcinol derivatives in accessing medicinally important classes of compounds.

The strategic use of well-designed building blocks is crucial for improving the efficiency and success of drug discovery programs. csmres.co.uk The properties of this compound make it an attractive component for inclusion in collections of building blocks used in medicinal chemistry for the synthesis of novel, drug-like molecules. beilstein-journals.org

Advancements in Biomanufacturing Platforms for Sustainable Production

The natural origin of this compound in various plants, bacteria, and fungi points towards the feasibility of developing sustainable biomanufacturing platforms for its production. nih.govwikipedia.org The biosynthesis of alkylresorcinols is primarily carried out by type III polyketide synthases (PKSs). nih.govnih.gov These enzymes utilize fatty acyl-CoA starter units and malonyl-CoA extender units to construct the characteristic 5-alkylresorcinol scaffold. nih.gov

Metabolic engineering of microorganisms offers a promising avenue for the large-scale and sustainable production of this compound and other valuable chemicals. By harnessing the biosynthetic power of microbes and applying advanced genetic engineering tools, it is possible to create cell factories optimized for the production of specific target molecules. The identification and characterization of alkylresorcinol synthases from various organisms provide the genetic toolkit necessary for engineering heterologous production hosts. nih.gov

While the direct microbial production of this compound is still an emerging area of research, the principles of metabolic engineering have been successfully applied to the production of other polyketides and related compounds. The understanding of the biosynthetic pathways and the enzymes involved is a critical first step in designing and constructing efficient microbial production strains. nih.gov

Future research in this area will likely focus on:

Identifying and characterizing novel alkylresorcinol synthases with desired substrate specificities.

Optimizing the expression of biosynthetic pathway genes in suitable microbial hosts like Escherichia coli or Saccharomyces cerevisiae.

Engineering the host metabolism to increase the supply of precursors, such as octyl-CoA and malonyl-CoA.

Developing efficient fermentation and downstream processing methods for the recovery and purification of the final product.

Computational Chemistry and In Silico Drug Discovery Efforts

Computational chemistry and in silico drug discovery methods are playing an increasingly important role in modern pharmaceutical research, and these approaches are being applied to the study of this compound and related alkylresorcinols. These computational tools allow for the prediction of molecular properties, the study of drug-target interactions, and the design of new molecules with desired activities, thereby accelerating the drug discovery process.

A recent study employed computational methods to assess the antioxidant potential of alkylresorcinols. beilstein-journals.org Through thermodynamic and kinetic calculations, the free radical scavenging capacity of these compounds was investigated. Furthermore, molecular docking studies were performed to evaluate the affinity of alkylresorcinols for reactive oxygen species (ROS)-producing enzymes, such as myeloperoxidase, cytochrome P450, lipoxygenase, and xanthine (B1682287) oxidase. beilstein-journals.org These in silico analyses provide valuable insights into the mechanisms of action and help to identify potential biological targets.

The data generated from computational studies can be used to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity of novel, untested derivatives of this compound, guiding the synthesis of more potent and selective compounds. The use of in silico approaches can significantly reduce the time and cost associated with the early stages of drug discovery by prioritizing the synthesis of the most promising candidates.

Below is a table summarizing the findings from a computational study on the antioxidant potential of alkylresorcinols.

Computational MethodFinding
Thermodynamic and Kinetic CalculationsAlkylresorcinols are potent scavengers of hydroxyl radicals in both polar and lipid media.
Molecular DockingAlkylresorcinols exhibit good affinity for ROS-producing enzymes like myeloperoxidase and lipoxygenase.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Octyl-1,3-benzenediol, and how do they influence experimental design?

  • Methodological Answer : The compound’s molecular formula (C₁₄H₂₂O₂), molecular weight (222.32 g/mol), and melting point (~96.5–97.5°C) are critical for solubility studies and reaction temperature optimization. Its LogP value (indicative of lipophilicity) impacts solvent selection for extraction or chromatographic separation. Researchers should validate purity via HPLC or NMR, referencing alkyl-resorcinol analogs (e.g., 5-Nonadecyl-1,3-benzenediol) for comparative stability under varying pH and thermal conditions .

Q. How is this compound synthesized, and what are common pitfalls in its preparation?

  • Methodological Answer : Alkyl-resorcinols like this compound are typically synthesized via selective metallation of dimethyl ether derivatives followed by alkylation with iodoalkanes and subsequent demethylation. Key challenges include controlling regioselectivity during metallation and avoiding side reactions (e.g., over-alkylation). Reaction progress should be monitored by TLC or GC-MS, with purification via recrystallization or column chromatography .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. NMR (¹H/¹³C) resolves substitution patterns on the benzene ring and alkyl chain. Infrared (IR) spectroscopy identifies hydroxyl and alkyl functional groups. For quantification, reverse-phase HPLC with UV detection (λ = 280 nm) is recommended, calibrated against certified reference materials .

Q. How does the solubility profile of this compound affect its applications in biological assays?

  • Methodological Answer : The compound’s limited aqueous solubility necessitates dissolution in DMSO or ethanol, with final concentrations ≤1% (v/v) to avoid solvent toxicity in cell-based assays. For in vitro studies, solubility in lipid-rich matrices (e.g., micelles) should be validated using dynamic light scattering (DLS) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization involves:

  • Catalyst selection : Use of palladium or nickel catalysts for cross-coupling reactions.
  • Temperature control : Maintaining ≤60°C during demethylation to prevent decomposition.
  • Purification : Gradient elution in flash chromatography (hexane/ethyl acetate).
    Comparative studies with shorter-chain analogs (e.g., 4-hexyl-1,3-benzenediol) highlight the impact of alkyl chain length on reaction efficiency .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions (e.g., oxygen levels, cell lines). Researchers should:

  • Perform dose-response curves across multiple models (e.g., cancer vs. normal cells).
  • Validate mechanisms via knock-out studies (e.g., ROS scavenging pathways).
  • Cross-reference with structurally similar compounds (e.g., 5-pentadecylresorcinol) to identify structure-activity relationships .

Q. What experimental designs are suitable for studying the environmental degradation of this compound?

  • Methodological Answer : Simulate degradation under UV light or microbial action (e.g., soil slurry assays). Monitor intermediates via LC-MS/MS and quantify half-lives using first-order kinetics. Compare degradation pathways with shorter-chain resorcinols to assess alkyl chain persistence .

Q. How do steric effects from the octyl chain influence the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) reveal steric hindrance in binding pockets. Validate predictions via competitive binding assays (e.g., fluorescence polarization) using truncated analogs (e.g., 5-methyl-1,3-benzenediol). NMR titration studies quantify binding affinities .

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5-Octyl-1,3-benzenediol

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